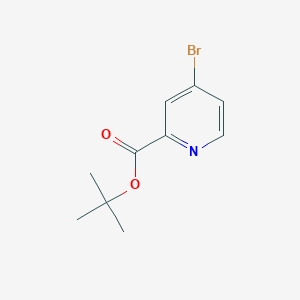

tert-Butyl 4-bromopyridine-2-carboxylate

描述

The Strategic Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine ring is a ubiquitous heterocyclic scaffold found in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. Its presence is valued for several key properties: the nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition in biological systems, and it can improve the water solubility of larger molecules. Furthermore, the pyridine nucleus is relatively stable and can be readily modified, making it an exceptionally versatile building block for synthetic chemists. This adaptability has cemented the pyridine scaffold as a "privileged structure" in medicinal chemistry and materials science.

The Pivotal Role of Halogenated Pyridine Derivatives as Synthetic Precursors

The introduction of a halogen atom, such as bromine, onto the pyridine ring dramatically enhances its utility as a synthetic precursor. The carbon-bromine bond serves as a versatile functional "handle," enabling a wide range of subsequent chemical transformations. Halogenated pyridines are key substrates in numerous metal-catalyzed cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura coupling. nih.govwikipedia.org These reactions allow for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful method for assembling complex molecular frameworks from simpler starting materials. The position of the halogen on the ring dictates the regioselectivity of these coupling reactions, allowing chemists to strategically build molecular complexity.

Overview of tert-Butyl Esters in Chemical Synthesis and Protecting Group Chemistry

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. The tert-butyl ester is a widely used "protecting group" for carboxylic acids. It is valued for its steric bulk and its stability under a broad range of reaction conditions, including those that are basic, nucleophilic, or reductive.

Despite its robustness, the tert-butyl ester can be selectively removed, or "deprotected," under acidic conditions to regenerate the carboxylic acid. This reliable protection-deprotection strategy grants chemists precise control over which parts of a molecule react, enabling the synthesis of highly functionalized and complex target structures.

Contextualization of tert-Butyl 4-bromopyridine-2-carboxylate within Current Research Paradigms

This compound (also known as tert-butyl 4-bromopicolinate) is a bifunctional synthetic building block that embodies the principles outlined above. Its structure is strategically designed for sequential, controlled chemical modifications.

The Pyridine Core: Provides the foundational heterocyclic structure common in many target molecules.

The Bromo Group at the 4-position: Acts as a reactive site, primarily for palladium-catalyzed cross-coupling reactions, allowing for the introduction of new aryl, alkyl, or vinyl substituents.

The Protected Carboxylate at the 2-position: The tert-butyl ester at the C-2 position masks the carboxylic acid, preventing it from reacting during modifications at the C-4 position. This group can be removed in a later synthetic step to reveal the carboxylic acid for further reactions, such as amide bond formation.

This combination of a stable protecting group and a reactive handle on a privileged scaffold makes this compound a valuable intermediate for constructing highly substituted pyridine derivatives in a predictable and controlled manner.

Physicochemical and Synthetic Profile of this compound

This section details the specific properties and synthetic routes for the title compound and its key precursor.

Compound Identification and Properties

The key identification and property data for this compound and its immediate synthetic precursor are summarized below.

| Property | This compound | 4-Bromopyridine-2-carboxylic acid |

| Synonyms | tert-Butyl 4-bromopicolinate | 4-Bromopicolinic acid |

| CAS Number | 1289210-83-8 chemscene.com | 30766-03-1 scbt.comchemblink.com |

| Molecular Formula | C₁₀H₁₂BrNO₂ chemscene.com | C₆H₄BrNO₂ scbt.com |

| Molecular Weight | 258.11 g/mol chemscene.com | 202.01 g/mol scbt.com |

| Appearance | Not specified in detail | Fine needles guidechem.com |

| Boiling Point | Not specified | 347.8 °C at 760 mmHg guidechem.com |

| Density | Not specified | 1.813 g/cm³ guidechem.com |

Synthesis and Reactivity

Synthesis of the Precursor: 4-Bromopyridine-2-carboxylic acid

The common starting point for the synthesis of the title compound is 4-Bromopyridine-2-carboxylic acid. A widely used method for its preparation involves the oxidation of 4-bromo-2-methylpyridine. This reaction is typically carried out using a strong oxidizing agent like potassium permanganate (B83412) in an aqueous solution. The process efficiently converts the methyl group at the 2-position into a carboxylic acid while leaving the bromo group at the 4-position intact. guidechem.com

Esterification to form this compound

The protection of 4-Bromopyridine-2-carboxylic acid to yield this compound is a direct esterification reaction. A common and effective method involves reacting the carboxylic acid with di-tert-butyl dicarbonate (B1257347) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This reaction is typically performed in an inert solvent such as tetrahydrofuran (B95107) (THF) at room temperature. chemicalbook.com

Expected Reactivity and Applications in Cross-Coupling

The primary synthetic value of this compound lies in the reactivity of its carbon-bromine bond. The bromine atom at the 4-position makes the compound an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.net

In a typical Suzuki coupling, the bromopyridine derivative would be reacted with an organoboron compound (such as an arylboronic acid) in the presence of a palladium catalyst and a base. wikipedia.org This reaction would result in the formation of a new carbon-carbon bond at the 4-position of the pyridine ring, replacing the bromine atom with the organic group from the boronic acid. The tert-butyl ester at the 2-position would remain unaffected by these reaction conditions, demonstrating its utility as a robust protecting group. This allows for the synthesis of complex 2,4-disubstituted pyridines, which are challenging to prepare by other methods.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 4-bromopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPJUMRHWYNLBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 4 Bromopyridine 2 Carboxylate

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org This process is repeated until simple or commercially available starting materials are reached. wikipedia.org For tert-butyl 4-bromopyridine-2-carboxylate, two primary retrosynthetic disconnections are considered, leading to distinct sets of key precursors.

The first disconnection breaks the ester linkage, identifying 4-bromopyridine-2-carboxylic acid and a tert-butyl source as immediate precursors. A second approach involves disconnecting the C-Br bond, suggesting a substituted tert-butyl pyridine-2-carboxylate as the precursor for a subsequent bromination step.

Approaches from 4-Bromopyridine-2-carboxylic Acid

A logical and common retrosynthetic approach for this compound begins with the disconnection of the ester bond. This leads to 4-bromopyridine-2-carboxylic acid as the key precursor. chemicalbook.com This commercially available or readily synthesized intermediate provides the core bromopyridine structure. The synthesis then focuses on the esterification of the carboxylic acid with a tert-butyl group.

This strategy is advantageous as it builds upon a well-defined and stable starting material, with the main challenge being the efficient formation of the sterically hindered tert-butyl ester.

Derivations from Substituted Aminopyridines

An alternative synthetic strategy involves the use of substituted aminopyridines as precursors. For instance, a synthetic route could be envisioned starting from 2-amino-4-bromopyridine. google.com This intermediate can be synthesized from 2-amino-4-methylpyridine (B118599) through a sequence of acetylation, oxidation to the carboxylic acid, a rearrangement reaction, and finally, hydrobromic acid reflux. google.com

Another potential route could involve a Sandmeyer-like reaction of 2-amino-4-(tert-butyl)pyridine. In this type of reaction, the amino group is first diazotized with a nitrite (B80452) source in the presence of a bromide source like hydrobromic acid. The resulting diazonium salt is then decomposed, with the diazonio group being replaced by a bromine atom.

Direct Esterification and Carboxylic Acid Functionalization Strategies

The direct esterification of carboxylic acids with alcohols is a fundamental transformation in organic synthesis. orgsyn.org For the synthesis of this compound from 4-bromopyridine-2-carboxylic acid, the formation of the tert-butyl ester presents a challenge due to the steric hindrance of the tert-butyl group.

One effective method for the esterification of carboxylic acids with alcohols under mild conditions involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method proceeds at room temperature under non-acidic, mildly basic conditions. orgsyn.org The reaction of a carboxylic acid with DCC forms an activated intermediate, which is then readily attacked by the alcohol, facilitated by the nucleophilic catalyst DMAP. orgsyn.org

With increasing steric hindrance, the rate of esterification can decrease, and the formation of N-acylureas may become a significant side reaction. orgsyn.org The yield of esterification of 2,5-cyclohexadiene-1-carboxylic acid with different alcohols demonstrates this trend, with tert-butanol (B103910) providing a 65% yield. orgsyn.org

| Alcohol | Yield (%) |

| Methanol | 95 |

| Ethanol | 84 |

| Isopropanol | 75 |

| Cyclohexanol | 65 |

| tert-Butanol | 65 |

This table illustrates the effect of steric hindrance on the yield of esterification using the DCC/DMAP method. orgsyn.org

Bromination Techniques for Pyridine (B92270) Carboxylates

The introduction of a bromine atom onto a pyridine ring is a key step in many synthetic sequences. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene. Therefore, specific reaction conditions or activating strategies are often necessary.

Regioselective Bromination of Pyridine-2-carboxylate Derivatives

Achieving regioselectivity in the bromination of pyridine derivatives is a critical aspect of their synthesis. The position of the incoming bromine atom is influenced by the existing substituents on the pyridine ring. For pyridine-2-carboxylate derivatives, the directing effects of the carboxylate group and the pyridine nitrogen must be considered.

One approach to achieve regioselective bromination is through the use of pyridine N-oxides. Baran et al. have reported the regioselective C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the nucleophilic bromide source. tcichemicals.com This method proceeds under mild conditions. tcichemicals.com

Evaluation of Brominating Agents and Reaction Conditions

A variety of brominating agents can be employed for the bromination of pyridine derivatives. The choice of agent and reaction conditions can significantly impact the yield and selectivity of the reaction.

Common brominating agents include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.com The use of elemental bromine (Br₂) is also possible but can lead to a mixture of mono- and dibrominated isomers and may require harsh conditions such as high temperatures and the use of oleum (B3057394). google.com

The process developed by Z. Chem in 1988 using 65% oleum and Br₂ was noted to be slow and result in difficult-to-purify mixtures. google.com In contrast, using agents like NBS or DBDMH can offer improved selectivity and more production-friendly processes. google.com For the bromination of certain pyridine derivatives, DBDMH is a preferred agent, and the reaction can sometimes be performed without an additional solvent. google.com

The molar ratio of the brominating agent to the pyridine derivative is a crucial parameter to control to avoid the formation of side products. google.com For DBDMH, a molar ratio of 0.4 to 1.1 is often preferred. google.com

| Brominating Agent | Conditions | Notes |

| Br₂ / 65% Oleum | High temperature | Slow reaction, mixture of isomers google.com |

| N-Bromosuccinimide (NBS) | Varies | More selective than Br₂ google.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Can be neat or with solvent | Preferred for selectivity, can avoid side products google.com |

This table summarizes various brominating agents and their general reaction conditions for pyridine derivatives.

Catalytic Approaches to Construct the Pyridine Core

The de novo synthesis of the pyridine ring, the central scaffold of this compound, is a significant area of research in organic chemistry. Catalytic methods offer efficient and atom-economical routes to construct this heterocyclic system from simpler acyclic precursors. These approaches provide powerful alternatives to classical condensation reactions like the Hantzsch synthesis, often allowing for milder reaction conditions and greater control over the substitution pattern. acsgcipr.orgchemtube3d.combaranlab.org

Transition Metal-Mediated Cyclization and Functionalization

Transition metal catalysis provides a versatile toolkit for the construction of pyridine rings through various modes of cyclization. elsevier.com One of the most prominent and convergent methods is the [2+2+2] cycloaddition reaction. rsc.org This reaction involves the co-cyclotrimerization of two alkyne molecules and a nitrile, assembling the pyridine ring in a single, highly atom-economical step. researchgate.net

The general mechanism, often involving metals like cobalt (Co), ruthenium (Ru), rhodium (Rh), or iron (Fe), proceeds through the formation of a metallacyclopentadiene intermediate from two alkyne units. acsgcipr.org Subsequent coordination and insertion of the nitrile into the metal-carbon bond forms a seven-membered metallacycle, which then undergoes reductive elimination to release the aromatic pyridine product and regenerate the active catalyst. acsgcipr.org

The substitution pattern of the resulting pyridine is directly determined by the choice of the alkyne and nitrile starting materials. To construct a scaffold relevant to this compound, a strategically substituted diyne or two different alkynes would be required to react with a nitrile that can serve as a precursor to the carboxylate group. For instance, a bromo-substituted alkyne could be employed to install the C4-bromo substituent. The regioselectivity of the cycloaddition is a critical challenge that is governed by the electronic and steric properties of the substituents on the precursors, as well as the nature of the transition metal catalyst and its ligand sphere. researchgate.net

Below is a table summarizing various transition metal catalysts used in [2+2+2] cycloadditions for pyridine synthesis.

| Catalyst System | Reactants | Reaction Conditions | Outcome/Selectivity |

| Cobalt (e.g., CoCp(CO)₂) | Diynes, Nitriles | Thermal or photochemical | Versatile for various substituted pyridines |

| Ruthenium (e.g., Cp*RuCl(cod)) | Alkynes, Nitriles | Mild conditions | High regioselectivity for certain substrates |

| Rhodium (e.g., [RhCl(cod)]₂) | Diynes, Nitriles | High efficiency | Often used in total synthesis |

| Iron (e.g., FeCl₃-based) | Ketoxime acetates, Aldehydes | Green chemistry approach | Synthesis of symmetrical pyridines |

This table presents generalized data on catalyst systems for pyridine synthesis; specific substrates for this compound would require dedicated research.

Emerging Photocatalytic Synthesis Pathways

Visible-light photocatalysis has emerged as a powerful strategy in organic synthesis, offering mild and environmentally friendly reaction conditions. numberanalytics.com While much of the research in this area has focused on the functionalization of pre-existing pyridine rings, these methods represent a significant advancement in pyridine chemistry. eurekalert.orgacs.org Photocatalytic approaches typically involve the generation of radical intermediates via single-electron transfer (SET) processes, enabling novel bond formations that are often complementary to traditional methods. nih.govacs.org

For instance, photocatalytic methods have been developed for the C-H functionalization of pyridines, allowing for the direct installation of alkyl or aryl groups. nih.govresearchgate.net These reactions often proceed via the formation of a pyridinyl radical upon SET reduction of a protonated or N-activated pyridine. nih.gov This radical species can then couple with other radical partners generated in the catalytic cycle. researchgate.net

While direct de novo synthesis of the pyridine core using photocatalysis is a less explored area, the principles of photoredox catalysis could conceptually be applied to cyclization reactions. Such a pathway might involve the generation of radical intermediates from acyclic precursors that could undergo a cascade of reactions to form the heterocyclic ring. This approach remains a frontier in the field but holds promise for developing new, sustainable routes to highly functionalized pyridines. numberanalytics.comeurekalert.org

Stereochemical Control and Regioselectivity in Synthesis

When synthesizing substituted aromatic heterocycles like this compound, regioselectivity is paramount, whereas stereochemical control relates to the formation of chiral centers, which are absent in the final achiral product.

Regioselectivity: Achieving the correct 2,4-substitution pattern on the pyridine ring is a significant synthetic challenge. In transition metal-mediated [2+2+2] cycloadditions, the regiochemical outcome is dictated by the interplay of steric and electronic factors of the reacting partners. researchgate.net For example, when two different unsymmetrical alkynes are used, a mixture of regioisomers can be formed. The catalyst and ligands play a crucial role in directing the assembly of the precursors, often favoring the formation of one regioisomer over others. rsc.org

Alternative methods for controlling regioselectivity involve the functionalization of a pre-formed pyridine ring. For example, the addition of organometallic reagents to pyridine N-oxides, activated by agents like trifluoromethanesulfonic anhydride, can selectively yield either 2- or 4-substituted pyridines depending on the reaction conditions. nih.govrsc.org Similarly, directing groups can be employed to guide C-H functionalization to a specific position, such as the C4-alkylation of pyridines using a removable blocking group. nih.gov The generation of pyridyne intermediates also offers a route to regioselective difunctionalization of the pyridine core. rsc.org

Stereochemical Control: Stereochemical control is not directly relevant to the synthesis of the aromatic target molecule itself, as it is planar and achiral. However, the principles of asymmetric synthesis are crucial when pyridine units are incorporated into larger, three-dimensional molecules such as pharmaceuticals or natural products, where specific stereoisomers are required. nih.gov

In the broader context of pyridine chemistry, asymmetric synthesis is employed to create chiral, non-aromatic derivatives like piperidines or dihydropyridines. mdpi.com This is often achieved through the dearomatization of pyridines using chiral catalysts, chiral auxiliaries, or biocatalytic methods. numberanalytics.comacs.org For example, the asymmetric addition of nucleophiles to activated N-alkyl pyridinium (B92312) salts can produce chiral dihydropyridines with high levels of regio- and stereocontrol. mdpi.com While not directly applicable to the final structure of this compound, these advanced methods highlight the sophisticated strategies available for controlling molecular architecture in pyridine-based compounds.

Reactivity and Transformational Chemistry of Tert Butyl 4 Bromopyridine 2 Carboxylate

Cross-Coupling Reactions at the C4-Bromine Position

The bromine atom at the C4 position of tert-Butyl 4-bromopyridine-2-carboxylate is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, and this compound is a suitable substrate for this transformation. This reaction typically involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic acid ester, in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgrsc.org

For substrates like this compound, typical catalyst systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a phosphine (B1218219) ligand. The choice of base is crucial and often includes potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄). bath.ac.ukresearchgate.net The reaction is commonly carried out in a mixture of an organic solvent, such as 1,4-dioxane (B91453) or toluene, and water.

A representative Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid is depicted below:

Scheme 1: Representative Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern synthetic chemistry for the preparation of arylamines. acs.org

Detailed studies on the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines have established effective reaction conditions. researchgate.net For instance, the reaction of a similar substrate, tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate, with various amines has been successfully demonstrated. These reactions typically employ a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and a strong base like sodium tert-butoxide (NaOt-Bu) in a solvent such as toluene.

The following table details the reaction conditions and outcomes for the Buchwald-Hartwig amination of a closely related substrate, providing a strong indication of the expected reactivity for this compound.

| Amine | Catalyst System | Base | Solvent | Temperature | Yield |

| N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | Reflux | 90.7% |

| Cyclopropylamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 °C | 55% |

Table 1: Buchwald-Hartwig Amination of a tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate with various amines.

These findings suggest that this compound can be effectively coupled with a range of primary and secondary amines to furnish the corresponding 4-aminopyridine (B3432731) derivatives.

Beyond the Suzuki and Buchwald-Hartwig reactions, the C4-bromine atom of this compound is also a suitable handle for other important palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, usually copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) (Et₃N). scirp.orgscirp.org The reaction can be performed under relatively mild conditions to yield 4-alkynylpyridine-2-carboxylates. wikipedia.orgresearchgate.net

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. mdpi.comnih.gov This reaction is generally carried out in the presence of a palladium catalyst, a base (e.g., triethylamine or sodium acetate), and a phosphine ligand. researchgate.netnih.gov The reaction of this compound with alkenes such as styrenes or acrylates would be expected to produce the corresponding 4-alkenylpyridine-2-carboxylates. nih.govu-szeged.hu

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an aryl halide. sigmaaldrich.com This reaction is catalyzed by a palladium or nickel complex and is known for its high functional group tolerance. orgsyn.orgorgsyn.orgnih.gov The reaction of this compound with an organozinc reagent would provide access to 4-alkyl- or 4-arylpyridine-2-carboxylates. rsc.orgresearchgate.net

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (2- and 4-positions) to the nitrogen atom. bath.ac.uk In this compound, the bromine atom at the 4-position is activated towards nucleophilic displacement. This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen. researchgate.net

SNAr reactions on 2-halopyridines have been shown to proceed under relatively mild conditions with a variety of nucleophiles, including amines, alkoxides, and thiols. libretexts.orgnih.govnih.gov For the 4-bromo-substituted pyridine, the attack of a nucleophile at the C4 position leads to the formation of a resonance-stabilized intermediate, which then expels the bromide ion to give the substituted product.

Scheme 2: General mechanism for nucleophilic aromatic substitution at the C4 position.

The tert-butyl ester at the 2-position can influence the reactivity of the ring, but the inherent electrophilicity at the 4-position generally allows for successful substitution reactions with strong nucleophiles.

Modifications of the tert-Butyl Ester Moiety

The tert-butyl ester group at the 2-position of the molecule serves as a convenient protecting group for the carboxylic acid functionality. It is stable under many reaction conditions but can be selectively removed when desired.

The selective hydrolysis of the tert-butyl ester to the corresponding carboxylic acid is a key transformation that unmasks a functional group for further derivatization, such as amide bond formation. The tert-butyl group is known for its stability towards nucleophiles and reducing agents, but it can be readily cleaved under acidic conditions. thieme.de

Mild methods have been developed for the selective deprotection of tert-butyl esters in the presence of other sensitive functional groups. One such method involves the use of silica (B1680970) gel in refluxing toluene, which has been shown to effectively hydrolyze tert-butyl esters to their corresponding carboxylic acids. researchgate.net Another approach involves the use of Lewis acids, which can facilitate the cleavage of the tert-butyl group under non-aqueous conditions. google.com These methods are particularly useful when other acid-labile groups are present in the molecule. The hydrolysis of this compound would yield 4-bromopyridine-2-carboxylic acid, a valuable intermediate for further synthetic manipulations. nih.gov

Transesterification Reactions

The tert-butyl ester group of this compound can be converted to other esters through transesterification. This reaction can be catalyzed by either acids or bases, involving the exchange of the tert-butyl group with another alkyl or aryl group from an alcohol.

Under acidic conditions, the reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by an alcohol leads to a tetrahedral intermediate. Elimination of tert-butanol (B103910), which is stabilized as isobutylene (B52900) and water under acidic conditions, drives the reaction forward. wikipedia.org

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide. The alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the tert-butoxide ion yields the new ester. To favor the forward reaction, it is often necessary to use a large excess of the reactant alcohol or to remove the tert-butanol as it is formed. wikipedia.orgmdpi.com

The choice of catalyst and reaction conditions depends on the specific substrate and the desired product. For instance, lanthanum(III) isopropoxide has been shown to be an effective catalyst for the transesterification of carboxylic esters with a variety of alcohols. researchgate.net

Table 1: Representative Transesterification Reactions of tert-Butyl Esters

| Catalyst Type | Reagents | Typical Conditions | Product |

| Acid-Catalyzed | R'-OH, H₂SO₄ or other acid | Heat | 4-Bromopyridine-2-carboxylate ester of R' |

| Base-Catalyzed | R'-OH, NaOR' or K₂CO₃ | Anhydrous conditions | 4-Bromopyridine-2-carboxylate ester of R' |

| Metal-Catalyzed | R'-OH, La(OⁱPr)₃ | High temperature | 4-Bromopyridine-2-carboxylate ester of R' |

Reductions to Corresponding Alcohols or Aldehydes

The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Primary Alcohol:

Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. masterorganicchemistry.comncert.nic.inlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the tert-butoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of the hydride to the corresponding primary alcohol. It is generally not possible to isolate the aldehyde intermediate when using powerful reducing agents like LiAlH₄. libretexts.org

Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters on its own. organic-chemistry.org However, its reactivity can be enhanced by the addition of certain additives. For instance, a combination of NaBH₄ with zinc chloride (ZnCl₂) or iodine (I₂) can effectively reduce esters to alcohols. mdma.chacs.org

Reduction to Aldehyde:

The partial reduction of an ester to an aldehyde requires a less reactive and more sterically hindered reducing agent to prevent over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction is typically performed at low temperatures, such as -78 °C, to ensure the stability of the tetrahedral intermediate, which upon aqueous workup, hydrolyzes to the desired aldehyde. commonorganicchemistry.commasterorganicchemistry.com The bulky nature of DIBAL-H helps to prevent a second hydride addition to the intermediate. Another bulky reducing agent, lithium tri(tert-butoxy)aluminum hydride (LiAlH(Ot-Bu)₃), can also be used for the selective reduction of esters to aldehydes. masterorganicchemistry.com

Table 2: Reduction Reactions of tert-Butyl Pyridine-2-carboxylates

| Desired Product | Reducing Agent | Typical Conditions |

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |

| Primary Alcohol | Sodium borohydride (NaBH₄) with additives (e.g., ZnCl₂, I₂) | Reflux in THF |

| Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | Low temperature (e.g., -78 °C) in an inert solvent |

| Aldehyde | Lithium tri(tert-butoxy)aluminum hydride (LiAlH(Ot-Bu)₃) | Low temperature in an inert solvent |

Reactions Involving the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound is a site of nucleophilicity and can participate in reactions such as N-oxidation, quaternization, and coordination to metal centers.

N-Oxidation and Quaternization Reactions

N-Oxidation:

The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netmasterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out in a chlorinated solvent, such as dichloromethane, at or below room temperature. The resulting N-oxide is a versatile intermediate in its own right, as the N-oxide group can activate the pyridine ring for further functionalization.

Quaternization:

As a tertiary amine, the pyridine nitrogen can undergo quaternization by reacting with alkyl halides. This Sₙ2 reaction results in the formation of a pyridinium (B92312) salt. The reactivity of the alkyl halide follows the general trend for Sₙ2 reactions (CH₃I > CH₃Br > CH₃Cl). The quaternization of the pyridine nitrogen increases the electron-withdrawing nature of the ring, which can influence the reactivity of the other substituents.

Table 3: N-Oxidation and Quaternization of Pyridine Derivatives

| Reaction | Reagent | Typical Conditions | Product |

| N-Oxidation | m-CPBA | Dichloromethane, 0 °C to room temperature | tert-Butyl 4-bromo-1-oxido-pyridine-1-ium-2-carboxylate |

| Quaternization | Alkyl halide (e.g., CH₃I) | Acetone or acetonitrile, reflux | 4-Bromo-2-(tert-butoxycarbonyl)-1-alkylpyridin-1-ium halide |

Coordination Chemistry with Metal Centers

The pyridine nitrogen and the carboxylate group (after hydrolysis of the tert-butyl ester) of 4-bromopyridine-2-carboxylic acid can act as ligands, coordinating to a variety of metal centers to form metal complexes. wikipedia.org Pyridine derivatives are well-known ligands in coordination chemistry, typically binding to metal ions through the lone pair of electrons on the nitrogen atom. wikipedia.orgresearchgate.net

The carboxylate group can coordinate to metal ions in several modes, including monodentate, bidentate chelating, and bridging. wikipedia.orgresearchgate.net The specific coordination mode depends on the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. The combination of the pyridine nitrogen and the carboxylate group allows 4-bromopyridine-2-carboxylic acid to act as a bidentate N,O-chelating ligand, forming stable five-membered rings with metal ions. ajol.infosjctni.edu These metal complexes have potential applications in catalysis, materials science, and medicinal chemistry.

Table 4: Potential Coordination Modes of 4-Bromopyridine-2-carboxylate

| Ligand | Potential Coordination Sites | Coordination Mode | Example Metal Ions |

| 4-Bromopyridine-2-carboxylic acid | Pyridine Nitrogen, Carboxylate Oxygen | Monodentate (N or O) | Various transition metals |

| 4-Bromopyridine-2-carboxylic acid | Pyridine Nitrogen, Carboxylate Oxygen | Bidentate (N,O-chelate) | Fe(II), Co(II), Cu(II), Zn(II) |

| 4-Bromopyridine-2-carboxylic acid | Carboxylate Oxygen | Bridging | Various transition metals |

Spectroscopic and Structural Characterization Studies of the Compound and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum for tert-butyl 4-bromopyridine-2-carboxylate is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature signals for the three protons on the pyridine (B92270) ring. The proton at position 6 (H-6) would likely appear as a doublet, coupled to H-5. The proton at position 5 (H-5) would appear as a doublet of doublets, being coupled to both H-6 and H-3. The proton at position 3 (H-3) would also be a doublet, coupled to H-5. In the aliphatic region, a prominent singlet would be observed for the nine equivalent protons of the sterically bulky tert-butyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, ten distinct signals are anticipated. This includes the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, and the five carbons of the pyridine ring, each experiencing a different electronic environment due to the influences of the nitrogen atom, bromine atom, and carboxylate group. docbrown.info The carbon atom attached to the bromine (C-4) would be significantly influenced by the halogen's electronegativity and heavy atom effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on spectroscopic principles and data from analogous structures.

¹H NMR| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~8.2 | d | H-6 |

| ~7.8 | dd | H-5 |

| ~8.0 | d | H-3 |

¹³C NMR

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~164 | C=O (ester) |

| ~152 | C-6 |

| ~149 | C-2 |

| ~140 | C-5 |

| ~128 | C-3 |

| ~125 | C-4 (C-Br) |

| ~83 | -C (CH₃)₃ |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in the elucidation of its structure through fragmentation patterns.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak (M⁺) would be a distinctive feature. Due to the natural abundance of two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two m/z units (M⁺ and M+2⁺). A common fragmentation pathway would involve the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) or isobutylene (B52900) ((CH₃)₂C=CH₂, 56 Da), leading to a prominent fragment ion.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the precise elemental composition of the molecule. For C₁₀H₁₂BrNO₂, HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within a few parts per million).

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Identity | Notes |

|---|---|---|

| 273.0055 | [M]⁺ (with ⁷⁹Br) | Molecular ion |

| 275.0034 | [M+2]⁺ (with ⁸¹Br) | Isotopic peak for Bromine, ~1:1 ratio with M⁺ |

| 217/219 | [M - C₄H₈]⁺ | Fragment from loss of isobutylene |

| 200/202 | [M - OC₄H₉]⁺ | Fragment from loss of the tert-butoxy (B1229062) radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically found in the region of 1720-1740 cm⁻¹. Other key absorptions would include C-O stretching vibrations for the ester linkage, C-H stretching and bending vibrations for the tert-butyl group and the aromatic ring, and characteristic stretching and bending modes for the pyridine ring itself. docbrown.info The C-Br stretching vibration would appear at lower wavenumbers, typically in the fingerprint region below 750 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The vibrations of the pyridine ring and the C-Br bond are expected to be Raman active. mdpi.com This technique is particularly useful for observing symmetric vibrations and bonds involving heavier atoms, which may be weak or absent in the IR spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| 2980-2850 | C-H Stretch | Aliphatic (tert-butyl) |

| 1740-1720 | C=O Stretch | Ester |

| 1600-1450 | C=C, C=N Stretch | Pyridine Ring |

| 1470-1365 | C-H Bend | Aliphatic (tert-butyl) |

| 1300-1100 | C-O Stretch | Ester |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

While no publicly available crystal structure for this compound has been identified, such a study would be invaluable. It would confirm the planarity of the pyridine ring and reveal the orientation of the tert-butyl carboxylate and bromine substituents relative to the ring. Furthermore, analysis of the crystal packing would provide insight into intermolecular interactions, such as π-π stacking of the pyridine rings or halogen bonding involving the bromine atom, which govern the solid-state properties of the material. researchgate.netredalyc.org Studies on similar bromo-phenyl or substituted pyridine compounds have successfully used this technique to characterize their detailed molecular geometries and intermolecular forces. researchgate.netnih.gov

Chromatographic Purity Assessment (HPLC, GC)

Chromatographic techniques are fundamental for assessing the purity of a chemical compound by separating it from any impurities, such as starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the purity analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile, would be suitable. Detection is typically achieved using a UV spectrophotometer, as the pyridine ring is a strong chromophore. The purity is determined by the relative area of the main product peak compared to the total area of all observed peaks in the chromatogram. The related compound, 4-bromopyridine-2-carboxylic acid, is assayed for purity using HPLC, indicating the suitability of this method. thermofisher.com

Gas Chromatography (GC): Provided the compound has sufficient thermal stability and volatility, GC can also be employed for purity assessment. A capillary column with a nonpolar stationary phase would be used, and the sample would be analyzed with a temperature program. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection, with the latter providing both separation and mass information for peak identification.

Future Research Directions and Perspectives

Sustainable and Green Chemistry Approaches for Synthesis

Future synthetic strategies for tert-butyl 4-bromopyridine-2-carboxylate are expected to align with the principles of green chemistry, aiming to reduce environmental impact, improve safety, and enhance efficiency. Research in this area could focus on several key aspects:

Alternative Brominating Agents: Traditional bromination methods often involve hazardous reagents like elemental bromine. Future research could explore the use of greener alternatives such as N-bromosuccinimide (NBS) activated by non-metallic catalysts or enzymatic bromination, which operates under mild conditions.

Catalytic Systems: The development of novel catalytic systems that avoid the use of heavy metals is a significant goal. This could include organocatalysis or the use of earth-abundant metal catalysts for the key synthetic steps.

Biocatalysis: The application of enzymes for the synthesis of pyridine (B92270) derivatives is a promising green approach. bme.hu Research could be directed towards identifying or engineering enzymes that can selectively introduce the bromo or carboxylate functionalities onto the pyridine ring, potentially starting from bio-based precursors.

Solvent Selection: A shift towards benign solvents is crucial. Exploring deep eutectic solvents, ionic liquids, or even solvent-free reaction conditions using techniques like ball milling could significantly improve the green credentials of the synthesis. patsnap.com

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. patsnap.com

| Green Chemistry Approach | Potential Advantage | Relevant Research Area |

| Alternative Brominating Agents | Reduced toxicity and waste | Organocatalytic bromination, Enzymatic halogenation |

| Novel Catalytic Systems | Avoidance of heavy metals | Earth-abundant metal catalysis, Organocatalysis |

| Biocatalysis | High selectivity, mild conditions | Enzyme engineering, Biocatalytic synthesis of heterocycles |

| Greener Solvents | Reduced environmental impact | Deep eutectic solvents, Ionic liquids, Solvent-free reactions |

| Energy Efficiency | Lower energy consumption | Microwave-assisted synthesis, Sonochemistry |

Exploration of Unconventional Reactivity Pathways

Beyond its current use in traditional cross-coupling reactions, future research should aim to unlock novel reactivity pathways for this compound. The unique electronic nature of the substituted pyridine ring offers fertile ground for exploring unconventional transformations.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under mild conditions. Future studies could investigate the photocatalytic activation of the C-Br bond for cross-coupling reactions or explore C-H functionalization at other positions of the pyridine ring. nih.govthieme-connect.com This could provide access to novel derivatives that are difficult to synthesize using traditional methods.

C-H Activation: Direct C-H bond functionalization represents a highly atom-economical approach to molecular diversification. chemrxiv.orgresearchgate.net Research could target the selective activation of the C-H bonds at the C-3, C-5, or C-6 positions of the pyridine ring, using transition metal catalysts. This would bypass the need for pre-functionalized starting materials and open up new avenues for late-stage modification.

Radical Chemistry: The generation of pyridyl radicals from the C-Br bond could be exploited in a variety of radical-mediated transformations. This includes radical cyclizations, additions to alkenes, and other cascade reactions to build molecular complexity rapidly.

Unconventional Cross-Coupling Reactions: While Suzuki and Buchwald-Hartwig couplings are well-established, there is scope for exploring less common cross-coupling reactions. This could involve, for instance, coupling with organoboron compounds other than boronic acids or utilizing alternative transition metal catalysts to achieve unique selectivity. youtube.com

Integration with Flow Chemistry and Automated Synthesis Platforms

To meet the demands of modern chemical research and manufacturing, the synthesis and derivatization of this compound could be significantly enhanced by integrating flow chemistry and automated synthesis platforms.

Continuous Flow Synthesis: Performing the synthesis in a continuous flow microreactor offers numerous advantages over batch production, including improved safety, better heat and mass transfer, precise control over reaction parameters, and easier scalability. organic-chemistry.orgnih.gov Future work could focus on developing a continuous flow process for the multi-step synthesis of the title compound, potentially incorporating in-line purification and analysis. flinders.edu.au

Automated Synthesis Platforms: Automated platforms can accelerate the synthesis and screening of libraries of derivatives of this compound for applications in drug discovery and materials science. chemrxiv.orgyoutube.com These systems can perform reactions, purify products, and even analyze their properties in a high-throughput manner, significantly speeding up the research and development cycle.

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need to isolate intermediates. This can dramatically improve efficiency and reduce waste. A future goal would be to design a telescoped flow synthesis of functionalized molecules starting from this compound.

| Technology | Key Benefits | Future Research Focus |

| Flow Chemistry | Enhanced safety, scalability, and control | Development of a continuous, multi-step synthesis |

| Automated Synthesis | High-throughput screening and optimization | Library generation for drug and materials discovery |

| Telescoped Reactions | Increased efficiency, reduced waste | Integrated synthesis and functionalization sequences |

Development of Novel Applications in Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of this compound make it an attractive candidate for the development of novel materials with tailored functionalities.

Organic Electronics: Pyridine-containing molecules are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). rsc.org The presence of the bromine atom allows for further functionalization to tune the electronic properties of the molecule. Future research could involve synthesizing oligomers or polymers incorporating this moiety and evaluating their performance in electronic devices.

Supramolecular Chemistry: The pyridine nitrogen and the carboxylate group are excellent hydrogen bond acceptors and donors, respectively. This makes the molecule a versatile building block for the construction of well-defined supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs). researchgate.netiucr.org The bromine atom can also participate in halogen bonding, providing an additional tool for directing self-assembly.

Functional Polymers: The compound can be functionalized and incorporated into polymer backbones to create materials with specific properties, such as enhanced thermal stability, altered solubility, or the ability to coordinate with metal ions for catalytic or sensing applications.

Synergistic Combination of Experimental and Computational Methodologies for Accelerated Discovery

The integration of computational chemistry with experimental work can significantly accelerate the discovery and optimization of new reactions and materials based on this compound.

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the regioselectivity of C-H activation or other functionalization reactions, and understand the role of catalysts. tandfonline.combohrium.com This can guide the design of experiments and reduce the amount of trial-and-error required.

In Silico Design of Materials: Computational modeling can be used to predict the electronic and photophysical properties of new materials derived from the title compound before they are synthesized. researchgate.net This allows for the in silico screening of large numbers of candidate molecules to identify the most promising ones for specific applications in materials science.

Understanding Supramolecular Interactions: Molecular modeling can provide valuable insights into the non-covalent interactions that govern the self-assembly of molecules in the solid state. researchgate.net This can aid in the rational design of crystal structures with desired properties.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile chemical building block for a wide range of applications, while simultaneously advancing the principles of sustainable chemistry and modern synthetic methodologies.

常见问题

Basic Questions

Q. What are the optimal synthetic routes for tert-butyl 4-bromopyridine-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives (e.g., tert-butyl (4-chloropyrimidin-2-yl)methylcarbamate) are prepared using Boc-protected intermediates under anhydrous conditions with catalysts like Pd(PPh₃)₄ for cross-coupling steps . Key factors include:

- Temperature control (e.g., reflux in THF or DMF at 80–100°C).

- Use of bases (e.g., NaH or K₂CO₃) to deprotonate reactive sites.

- Purification via column chromatography (silica gel, hexane/EtOAc gradients).

- Yield Optimization : Lower yields (<50%) may result from steric hindrance at the pyridine 4-position; microwave-assisted synthesis can improve efficiency .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement ) confirms bond lengths (C–Br: ~1.89 Å) and dihedral angles between the pyridine ring and tert-butyl group. Data-to-parameter ratios >15 ensure reliability .

- Spectroscopy :

- ¹H/¹³C NMR : Distinct signals for tert-butyl (δ ~1.3 ppm for CH₃, ~80 ppm for quaternary C).

- MS (ESI) : Molecular ion peak [M+H]⁺ at m/z 272.1 (calculated for C₁₀H₁₃BrNO₂).

Advanced Research Questions

Q. How can unexpected crystallization behavior (e.g., axial vs. equatorial tert-butyl conformers) be resolved during structural analysis?

- Crystallography Challenges : The tert-butyl group may adopt axial positions in chair conformations, as observed in hexahydro-1,3,5-triazacyclohexanes .

- Mitigation Strategies :

- Low-Temperature NMR : Resolve dynamic equilibria (e.g., -40°C in CDCl₃) to detect axial/equatorial conformers.

- DFT Calculations : Include explicit solvent models (e.g., CHCl₃) to predict thermodynamic stability of conformers .

Q. How do researchers reconcile contradictions in reported reactivity of the 4-bromo substituent in cross-coupling reactions?

- Data Contradictions : Discrepancies in Suzuki-Miyaura coupling yields (20–80%) may arise from:

- Steric Effects : Bulky tert-butyl groups hinder Pd catalyst access.

- Electronic Effects : Electron-withdrawing carboxylate reduces pyridine ring reactivity.

- Experimental Design :

- Catalyst Screening : Use Pd₂(dba)₃/XPhos for sterically hindered substrates.

- Solvent Optimization : Dioxane/water mixtures improve solubility of aryl boronic acids .

Q. What are the stability and storage considerations for this compound under laboratory conditions?

- Stability Data :

| Property | Value | Reference |

|---|---|---|

| Thermal Stability | Stable ≤ 150°C (DSC) | |

| Light Sensitivity | Store in amber glass | |

| Moisture Sensitivity | Hygroscopic; keep under N₂ |

- Decomposition Risks : Avoid contact with strong oxidizers (e.g., HNO₃) to prevent exothermic decomposition .

Q. How does the bromine atom at the pyridine 4-position influence regioselectivity in nucleophilic aromatic substitution (SNAr)?

- Mechanistic Insights :

- Activation : The electron-withdrawing carboxylate group enhances ring electrophilicity, directing nucleophiles (e.g., amines) to the 4-bromo position.

- Leaving Group Ability : Br⁻ is a superior leaving group compared to Cl⁻, enabling reactions under milder conditions (e.g., 50°C in DMSO) .

- Case Study : Substitution with piperazine yields tert-butyl 4-(piperazin-1-yl)pyridine-2-carboxylate (95% purity via HPLC) .

Biological & Applied Research

Q. What methodologies are used to study the biological activity of this compound derivatives?

- Enzyme Inhibition Assays :

- Kinetic Studies : Measure IC₅₀ values against targets like BACE-1 using fluorogenic substrates .

- Molecular Docking : AutoDock Vina predicts binding poses (e.g., ΔG = -8.2 kcal/mol for BACE-1) .

- Cytotoxicity Screening : MTT assays (IC₅₀ > 100 μM in HEK293 cells) confirm low toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。